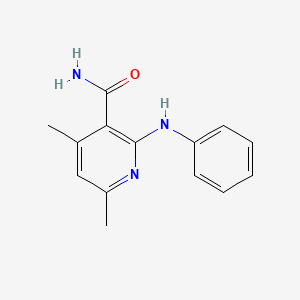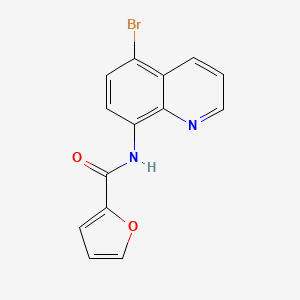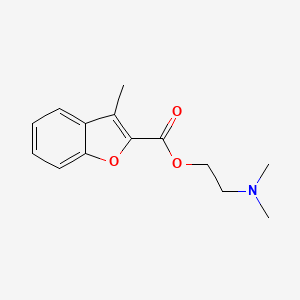![molecular formula C17H17ClF2N2 B5652778 1-(3-Chlorophenyl)-4-[(2,5-difluorophenyl)methyl]piperazine](/img/structure/B5652778.png)
1-(3-Chlorophenyl)-4-[(2,5-difluorophenyl)methyl]piperazine
Overview
Description
1-(3-Chlorophenyl)-4-[(2,5-difluorophenyl)methyl]piperazine is a chemical compound with the molecular formula C11H13ClF2N2 and a molecular weight of 246.68 g/mol This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 2,5-difluorophenylmethyl group
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-4-[(2,5-difluorophenyl)methyl]piperazine can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzyl chloride with 2,5-difluorobenzylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-4-[(2,5-difluorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
1-(3-Chlorophenyl)-4-[(2,5-difluorophenyl)methyl]piperazine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-[(2,5-difluorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may exert its effects through binding to these targets and altering their function, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
1-(3-Chlorophenyl)-4-[(2,5-difluorophenyl)methyl]piperazine can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine: Lacks the difluorophenylmethyl group, resulting in different chemical and biological properties.
1-(2,5-Difluorophenyl)piperazine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-[(2,5-difluorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF2N2/c18-14-2-1-3-16(11-14)22-8-6-21(7-9-22)12-13-10-15(19)4-5-17(13)20/h1-5,10-11H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVZWPDDSROPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)F)F)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-fluorophenyl)-4-piperidinyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5652697.png)
![5-{[(benzyloxy)carbonyl]oxy}nicotinic acid](/img/structure/B5652705.png)
![1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-(2,5-dimethylphenyl)ethanone](/img/structure/B5652712.png)
![1-ethyl-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5652713.png)
![2-methoxy-5-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]aniline](/img/structure/B5652715.png)
![5-METHOXY-2-{[(1,3-THIAZOL-2-YL)AMINO]METHYL}PHENOL](/img/structure/B5652719.png)
![1-(4-fluorophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5652727.png)

![2-{2-[3-methyl-1-(4-methylbenzyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrazine](/img/structure/B5652746.png)
![N-[2-(3-chlorophenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5652754.png)



![3-{1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5652794.png)
